N1-Isopropyl-1H-pyrazole-1,3,4-triamine
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Overview
Description
N1-Isopropyl-1H-pyrazole-1,3,4-triamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-1H-pyrazole-1,3,4-triamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions often involve heating the mixture to promote cyclization and formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N1-Isopropyl-1H-pyrazole-1,3,4-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups .
Scientific Research Applications
N1-Isopropyl-1H-pyrazole-1,3,4-triamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N1-Isopropyl-1H-pyrazole-1,3,4-triamine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Iodo-1-isopropyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
Comparison: N1-Isopropyl-1H-pyrazole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H13N5 |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-N-propan-2-ylpyrazole-1,3,4-triamine |
InChI |
InChI=1S/C6H13N5/c1-4(2)9-11-3-5(7)6(8)10-11/h3-4,9H,7H2,1-2H3,(H2,8,10) |
InChI Key |
VRVZLHVILLEUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN1C=C(C(=N1)N)N |
Origin of Product |
United States |
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